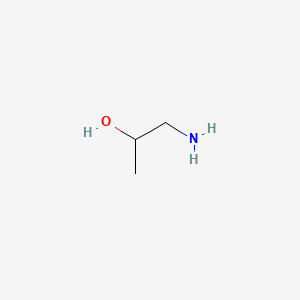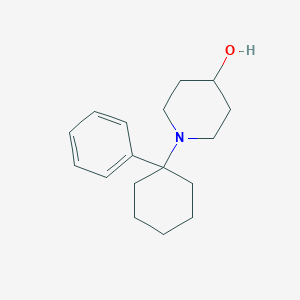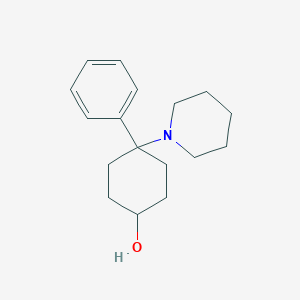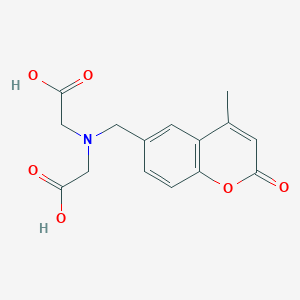
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione
Übersicht
Beschreibung
The compound 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is a derivative of cyclopentane-1,3-dione, which is a versatile building block in organic synthesis. The presence of the 3,5-dimethyl-4-hydroxyphenyl group suggests potential for biological activity, given the structural similarity to known bioactive compounds.
Synthesis Analysis
The synthesis of related cyclopentane-1,3-dione derivatives has been explored in various studies. For instance, the preparation of 2-methyl, 2-propyl, and 2-phenethylcyclopentane-1,3-diones was achieved through the catalytic hydrogenation of 2-(α-ethoxyalkylidene) cyclopent-4-ene-1,3-diones, which in turn were obtained by condensation of cyclopent-4-ene-1,3-dione and ethyl esters of ortho acids . Although the specific synthesis of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclopentene-1,3-dione derivatives is characterized by a reactive diketone moiety, which can undergo various chemical transformations. The structure of the compound likely exhibits additional reactivity due to the presence of the methylene bridge and the substituted phenyl ring.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione are not provided, related compounds exhibit interesting properties. The diketone functionality typically confers a degree of polarity and potential for hydrogen bonding, which can influence solubility and reactivity. The substituted phenyl ring may also impact the compound's photophysical properties and its ability to participate in π-π interactions.
Wissenschaftliche Forschungsanwendungen
Pyrolytic Generation and Reactions : The compound has been explored in studies focusing on its role in pyrolytic processes. For instance, research has shown that it can form stable adducts with other chemicals like cyclohexadiene and cyclopentadiene. These interactions have been studied through methods like flash vacuum pyrolysis and mass spectrometry, revealing products like methyleneketene and other by-products at higher temperatures (Brown, Eastwood, & McMullen, 1976).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have indicated that these derivatives can show significant activity against various bacteria and fungi, suggesting potential applications in the field of antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Reactivity with Esters and Carbonyl Derivatives : The compound's reactivity has been investigated in the context of its interactions with esters and related carbonyl derivatives. Research in this area explores the complex chemical reactions and the formation of various products, contributing to our understanding of organic chemistry and synthesis (Kettani et al., 2007).
Structural and Molecular Analysis : Studies have also been conducted to analyze the structure and molecular configurations of derivatives of this compound. These investigations often use techniques like X-ray crystallography, infrared spectroscopy, and NMR to understand the molecular geometry and properties of these derivatives (Asiri & Khan, 2011).
Synthesis and Characterization : There's ongoing research into the synthesis and characterization of derivatives and related compounds, which has implications in various fields of chemistry. Such studies provide insights into the chemical properties and potential applications of these compounds in different areas of research and industry (Jeyachandran, 2021).
Eigenschaften
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRISYBKMXSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















